tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-8-14(6-5-10(9)7-13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSABJPGAQYNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1CN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236121-41-7 | |
| Record name | tert-butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate typically involves the reaction of 4-(aminomethyl)-3-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
The biological activities of tert-butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate can be categorized into several key areas:
-
Antimicrobial Activity
- Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness suggests potential for development into new antibiotics.
-
Anticancer Potential
- Studies have shown that the compound can induce apoptosis in various cancer cell lines. The mechanism involves caspase activation pathways, leading to reduced cell viability and tumor growth inhibition.
-
Neuroprotective Effects
- Preliminary investigations suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress in neuronal cells.
Case Study 1: Anticancer Activity
In a study conducted on multiple cancer cell lines, this compound demonstrated potent inhibitory effects on cell proliferation. The IC50 values indicated significant cytotoxicity, attributed to the compound's ability to trigger apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| HeLa (Cervical) | 10 | Induction of cell cycle arrest |
| A549 (Lung) | 12 | Activation of pro-apoptotic factors |
Case Study 2: Antimicrobial Efficacy
A separate study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, indicating its potential as a lead compound for new antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) | Comparison with Antibiotics |
|---|---|---|
| Staphylococcus aureus | 32 | Equivalent to Vancomycin |
| Escherichia coli | 64 | Comparable to Ciprofloxacin |
Mechanism of Action
The mechanism of action of tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Piperidine and Azepane Families
The following table summarizes key structural analogues, highlighting differences in substituent positions, functional groups, and physicochemical properties:
Key Observations :
Functional Group Variations in Cyclic Carbamates and Esters
Example 1: tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate
- Structural Features: Carbamoyl and methoxyimino groups at C3/C4 positions .
- Reactivity: The methoxyimino group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the target compound’s aminomethyl group .
Example 2: tert-Butyl 3-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate (1289388-17-5)
Crystallography :
- While crystallographic data for the target compound are unavailable, analogues like tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid () were resolved using SHELX software (R factor = 0.043), underscoring the utility of X-ray diffraction for confirming substituent geometry .
Pharmacokinetic and Toxicity Profiles
- tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate () undergoes PK studies (e.g., absorption, metabolism), with reported occupational exposure limits (OELs) indicating moderate toxicity .
- The target compound’s H315/H319 hazards align with other piperidine derivatives, though chlorinated analogues (e.g., 1289388-17-5) may exhibit higher ecotoxicity due to halogen persistence .
Biological Activity
tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, an aminomethyl group, and a piperidine ring, which contribute to its pharmacological properties. Research indicates that it may have applications in treating neurological disorders and other medical conditions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites on proteins, while the piperidine ring provides structural stability. These interactions can modulate the activity of target molecules, leading to various biological effects, such as:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of acetylcholinesterase and β-secretase, which are crucial in the pathogenesis of Alzheimer's disease .
- Neuroprotective Effects : In vitro studies suggest that it may protect astrocytes from amyloid-beta-induced toxicity, reducing inflammatory markers like TNF-α and free radicals .
Biological Activity Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- In Vitro Studies on Neuroprotection : A study demonstrated that this compound increased cell viability in astrocytes exposed to amyloid-beta peptide. The compound exhibited a significant protective effect by reducing oxidative stress markers .
- Enzyme Inhibition Studies : Another research project focused on the compound's ability to inhibit β-secretase with an IC50 value of 15.4 nM, indicating strong potential for therapeutic application in Alzheimer's disease treatment .
- Animal Model Experiments : In vivo studies using scopolamine-induced models showed that while the compound reduced amyloid-beta levels compared to control groups, its overall efficacy was less pronounced than traditional treatments like galantamine .
Research Findings
Recent studies have highlighted the versatility of piperidine derivatives in medicinal chemistry. The unique positioning of functional groups in this compound influences its specific interactions and potential applications:
- Synthesis and Derivatives : The synthesis of this compound involves multi-step organic reactions that can be modified to produce various derivatives with enhanced biological activities.
- Therapeutic Potential : Ongoing research is aimed at elucidating the specific pathways through which this compound exerts its effects, focusing on its role in neurodegenerative diseases and other therapeutic areas.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate?
The synthesis typically involves multi-step reactions starting from piperidine derivatives. For example, introducing the aminomethyl group via reductive amination or nucleophilic substitution, followed by protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. Similar compounds often employ reagents like Boc anhydride for protection and NaBH4 for reduction steps . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products like over-alkylation.
Q. What safety precautions are required when handling this compound?
Based on its hazard profile (H315: skin irritation; H319: eye irritation), researchers should wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of dust. Store the compound in a dark, inert atmosphere (e.g., argon) at 2–8°C to prevent degradation . Emergency eyewash stations and washing facilities must be accessible.
Q. How can the compound be characterized spectroscopically?
Key methods include:
- NMR : The tert-butyl group produces a distinct singlet at ~1.4 ppm (<sup>1</sup>H) and ~28 ppm (<sup>13</sup>C). The aminomethyl moiety shows resonances near 3.0 ppm (<sup>1</sup>H) .
- Mass Spectrometry : Confirm molecular weight (228.33 g/mol) via ESI-MS or MALDI-TOF.
- IR : Look for Boc carbonyl stretching at ~1680–1720 cm<sup>-1</sup> .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) is ideal for determining the 3D structure. Use SHELXL for refinement, leveraging high-resolution data to resolve torsional angles of the piperidine ring and aminomethyl substituent. For example, SHELX programs are robust for small-molecule refinement, with data-to-parameter ratios >15 ensuring reliability . If twinning occurs, SHELXD or SHELXE can assist in structure solution.
Q. What strategies address discrepancies between computational and experimental conformational data?
Discrepancies (e.g., DFT-predicted vs. crystallographic dihedral angles) require cross-validation:
Q. How can structural modifications enhance bioactivity or target selectivity?
Rational design strategies include:
- Fluorine substitution : Introduce at the 3-position to improve metabolic stability and binding affinity (e.g., via SNAr or cross-coupling) .
- Hydroxymethyl addition : Enhances solubility and hydrogen-bonding potential.
- Comparative SAR : Analyze analogs like tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate (CAS 1707580-61-7) to identify critical functional groups .
Data Contradiction and Validation
Q. How should conflicting toxicity data be interpreted?
While the compound is classified under H315/H319 (skin/eye irritation) , structurally similar piperidine derivatives may show acute toxicity (Category 4 for oral/dermal/inhalation) . Validate via:
- In vitro assays : MTT or LDH leakage tests for cytotoxicity.
- In silico tools : Predict LD50 using QSAR models (e.g., TEST or ProTox-II).
Methodological Tables
Q. Table 1. Comparison of Key Analogs
Q. Table 2. Refinement Parameters for SHELXL
| Parameter | Optimal Range | Purpose |
|---|---|---|
| R1 | <0.05 | Measures fit of observed vs. calculated data |
| wR2 | <0.15 | Weighted residual for all reflections |
| Data/Parameter Ratio | >15 | Ensures model reliability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
